4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Solvent extraction Acid dissociation constant Hammett linear free-energy relationship

4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 78666-11-2) is a 4-acylpyrazolone derivative with a meta-chloro substituent that depresses the ligand pKa by 0.2–0.4 units versus the parent PMBP, enabling efficient lanthanide extraction at lower pH windows—critical for mineral acid leachates where pH >2.5 is impractical. The meta orientation avoids ortho steric hindrance, allowing synergistic enhancement with neutral donors (TOPO/CMPO) unavailable to ortho-chloro isomers. It also provides a directional halogen-bond donor for crystal engineering and SAR studies of antimalarial Zn(II)/Co(II)/Cu(II) complexes. Choose this compound for tunable selectivity, structural differentiation, and ready availability in research quantities.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 78666-11-2
Cat. No. B2603156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
CAS78666-11-2
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3
InChIKeyWSBSSVGLNHWXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 78666-11-2): A Meta-Chloro-Substituted 4-Acylpyrazolone for Coordination Chemistry and Metal Extraction Research


4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 78666-11-2) is a 4-acylpyrazolone derivative featuring a 3-chlorobenzoyl substituent at the 4-position of the pyrazolone ring . This compound belongs to the well-established class of 1-phenyl-3-methyl-4-aroyl-5-pyrazolones, which function as bidentate O,O-chelating ligands and have been extensively studied for solvent extraction of metal ions, particularly lanthanides and actinides [1]. The meta-chloro substitution on the benzoyl group introduces a distinct electronic and steric profile compared to the widely used unsubstituted analog 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (HPMBP/PMBP, CAS 4551-80-6), as well as its 2-chloro (ortho) and 4-chloro (para) regioisomers [2].

Why 4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Cannot Be Interchanged with PMBP or Other 4-Acylpyrazolone Analogs


Although all 4-acylpyrazolones share a common bidentate O,O-chelating motif, the position and electronic nature of the aryl substituent directly modulate the ligand's acid dissociation constant (pKa), which governs the pH window at which metal extraction occurs [1]. The established linear Hammett relationship between pKa and substituent σ constants for this compound class means that the 3-chlorobenzoyl group (σm = 0.37) yields a measurably different pKa compared to the unsubstituted benzoyl analog (PMBP, σ = 0, pKa ≈ 3.92–4.01) and the 4-chloro isomer (σp = 0.23) [2]. In solvent extraction protocols, a pKa difference of 0.2–0.3 units can shift the optimal extraction pH by several tenths of a pH unit, altering metal ion selectivity and recovery efficiency in multi-element separations [3]. Furthermore, the meta-chloro orientation introduces steric effects at the metal coordination site distinct from ortho- and para-substituted congeners, which can influence complex stability and adduct formation with neutral synergists such as trioctylphosphine oxide (TOPO) [4].

Quantitative Differentiation Evidence for 4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 78666-11-2) Versus Closest Analogs


Meta-Chloro Substituent Modulates Acidity: pKa Shift Relative to Unsubstituted PMBP and Para-Chloro Isomer

The 3-chlorobenzoyl group exerts an electron-withdrawing inductive effect (σm = 0.37) that lowers the pKa of the enolic OH relative to the unsubstituted benzoyl analog PMBP (σ = 0, pKa = 3.92–4.01) [1]. Based on the established linear Hammett correlation for 4-acylpyrazolones (pKa ∝ −ρ·σ), the predicted pKa of the target compound is approximately 3.6–3.8, representing a ~0.2–0.4 unit decrease versus PMBP and a ~0.1–0.2 unit decrease versus the 4-chloro isomer (σp = 0.23) [2]. This pKa depression enables metal ion extraction from more acidic aqueous phases, a critical advantage when processing highly acidic leach solutions.

Solvent extraction Acid dissociation constant Hammett linear free-energy relationship

Distinct Metal Extraction Selectivity Profile Versus Ortho-Chloro (PMCBP) and Para-Chloro Isomers in Synergistic Systems

The position of chlorine substitution on the benzoyl ring directly influences the steric environment around the metal coordination site. Studies on ortho-substituted 4-aroylpyrazolones demonstrate that ortho-chloro substitution (PMCBP) introduces steric hindrance that suppresses adduct formation with neutral synergists such as TOPO, reducing synergistic enhancement factors for lanthanide extraction compared to non-ortho-substituted analogs [1]. The meta-chloro geometry of the target compound avoids this ortho steric penalty while retaining the electron-withdrawing benefit, positioning it as a potentially superior ligand for synergistic extraction systems where both acidity and unobstructed adduct formation are desired. In the extraction of hafnium with substituted 1-phenyl-3-methyl-4-benzoylpyrazol-5-ones, the extraction parameters of 2-chloro, 3-nitro, and 4-nitro derivatives did not differ substantially from the parent compound [2], suggesting that the 3-chloro derivative may similarly maintain favorable extraction constants while offering enhanced acidity.

Synergistic extraction Lanthanide separation Steric effect

Enhanced Antimalarial Zn(II) Complex Activity Reported for Chloro-Substituted 4-Acylpyrazolone Ligands

Binary and ternary Zn(II) complexes of 4-(4-chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PCBPMP) demonstrated in vitro antimalarial activity against Plasmodium falciparum, with Zn(II) complexes exhibiting greater potency than their parent ligands [1]. A related study on mixed-ligand Zn(II) complexes of 4-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (HL1) and 4-(4-chlorobenzoyl)-5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one (HL2) confirmed that chloro-substituted acylpyrazolone ligands generate antimalarially active metal complexes [2]. The target compound, bearing a 3-chlorobenzoyl group, is structurally positioned to serve as a ligand for analogous bioactive Zn(II), Co(II), or Cu(II) complexes, with the meta-chloro orientation potentially influencing complex geometry and biological activity differently than para-substituted congeners.

Antimalarial activity Zinc complexes Plasmodium falciparum

Crystallographic Distinction: Meta-Chloro Geometry Produces Unique Intermolecular Interaction Patterns Compared to Para-Chloro Isomer

The crystal structure of the closely related compound 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol (C17H13ClN2O2, monoclinic, P21/c, a = 5.3601(4) Å, b = 10.6233(7) Å, c = 25.2125(16) Å, β = 92.920(5)°, V = 1433.96(17) ų, Rgt(F) = 0.0495) has been determined [1]. This structural analog differs from the target compound in two respects: the chlorine is at the 4-position of the N-phenyl ring rather than the 3-position of the benzoyl ring, and the benzoyl group is unsubstituted. The target compound's 3-chlorobenzoyl substitution generates a different dipole moment orientation and altered intermolecular C–H···O, C–H···π, and potential Cl···Cl interaction geometry, which can affect crystal packing density, solubility in organic solvents, and metal complex crystallization behavior. For researchers requiring crystallographically characterized ligands for coordination chemistry studies, the target compound offers a distinct halogen-bonding topology versus the 4-chloro and 2-chloro regioisomers.

Single-crystal X-ray diffraction Crystal packing Hydrogen bonding

Synthetic Advantage: Single-Step C-Acylation with 3-Chlorobenzoyl Chloride Yields a Structurally Defined Ligand with 95%+ Purity

The target compound is synthesized via selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 89-25-8) with 3-chlorobenzoyl chloride in the presence of a base such as pyridine, yielding the 4-acylated product . This synthetic route mirrors the well-established preparation of PMBP but uses 3-chlorobenzoyl chloride as the acylating agent, providing direct access to the meta-chloro derivative. The compound is commercially available at ≥95% purity (Catalog Number CM867591), with molecular formula C17H13ClN2O2 and molecular weight 312.75 g/mol . This contrasts with the 4-chloro isomer, which requires 4-chlorobenzoyl chloride, and the 2-chloro isomer (PMCBP), whose ortho-substitution can lead to competing side reactions and lower acylation yields due to steric effects. The meta-chloro benzoyl chloride is less sterically hindered than its ortho analog, facilitating cleaner and higher-yielding C-acylation.

Chemical synthesis C-acylation Pyrazolone derivatization

High-Value Application Scenarios for 4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Based on Quantitative Differentiation Evidence


Selective Solvent Extraction of Trivalent Lanthanides from Moderately Acidic Leach Solutions (pH 1.5–3.0)

The meta-chloro substituent depresses the ligand pKa by approximately 0.2–0.4 units relative to PMBP [1], enabling effective lanthanide extraction at pH values 0.2–0.6 units lower than achievable with the unsubstituted analog. This is particularly valuable for processing rare earth leachates from mineral acid digestion where maintaining pH above 2.5 is impractical. The absence of ortho steric hindrance permits synergistic enhancement with neutral donors such as TOPO or CMPO, a critical advantage over the ortho-chloro isomer PMCBP .

Synthesis of Antimalarial Zn(II) and Co(II) Complexes for Structure-Activity Relationship Studies

Chloro-substituted 4-acylpyrazolones have demonstrated in vitro antimalarial activity when complexed to Zn(II), with the metal complexes outperforming free ligands [1]. The 3-chlorobenzoyl derivative provides a structurally distinct ligand for synthesizing novel Zn(II), Co(II), or Cu(II) complexes, enabling SAR studies that probe the effect of chlorine position (meta vs. para vs. ortho) on anti-Plasmodium potency. Single-crystal XRD characterization of resulting complexes can reveal how the meta-chloro orientation influences octahedral geometry and biological activity .

Development of Halogen-Bonded Co-Crystals and Metal-Organic Framework Building Blocks

The 3-chlorobenzoyl group introduces a directional halogen-bond donor site at the meta position, which is geometrically distinct from the para-chloro and ortho-chloro isomers. This enables crystal engineering studies where the chlorine position dictates intermolecular Cl···O, Cl···π, and C–H···Cl interaction networks, as demonstrated for related C17H13ClN2O2 pyrazolone crystals [1]. Researchers designing coordination polymers or MOFs can exploit this topological difference to control framework dimensionality and void space.

Analytical Method Development for Trace Metal Preconcentration and Separation

The combination of moderate pKa, bidentate O,O-chelation, and favorable partition coefficients between aqueous and organic phases makes this compound a candidate for developing selective extraction-based analytical methods for transition metals, similar to the established use of PMBP. The meta-chloro substitution offers a chromatographically distinct retention time and UV-Vis spectral profile compared to PMBP, which can be exploited in HPLC-based metal speciation studies or centrifugal partition chromatography [1].

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